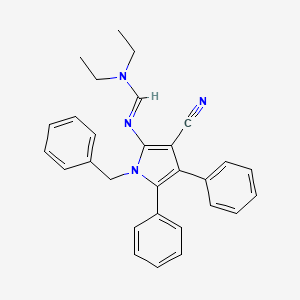
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a cyclopentyl group attached to the nitrogen atom of the thiourea moiety and a 3-methylpyridin-2-yl group attached to the other nitrogen atom.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 3-methylpyridin-2-amine. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclopentyl isothiocyanate+3-methylpyridin-2-amine→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a scaffold for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: In the material science field, it is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea involves its interaction with molecular targets in biological systems. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to bind to specific enzymes or receptors can modulate their activity, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclopentyl-3-phenyl-2-thiourea: This compound has a phenyl group instead of the 3-methylpyridin-2-yl group. It exhibits different chemical and biological properties due to the presence of the phenyl group.
1-(4-Methylpyridin-2-yl)thiourea: This compound has a 4-methylpyridin-2-yl group instead of the 3-methylpyridin-2-yl group. The position of the methyl group can influence the compound’s reactivity and biological activity.
N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound is derived from 1-(4-methylpyridin-2-yl)thiourea and has a thiazole ring. It shows different pharmacological properties due to the presence of the thiazole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-cyclopentyl-3-(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9-5-4-8-13-11(9)15-12(16)14-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H2,13,14,15,16) |
InChI Key |
HOSNDKZUWHGYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10879984.png)

![7-(furan-2-ylmethyl)-2-[(naphthalen-1-yloxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10879991.png)
![N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
![N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B10879999.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine](/img/structure/B10880005.png)

![4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide](/img/structure/B10880018.png)


![3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10880030.png)
